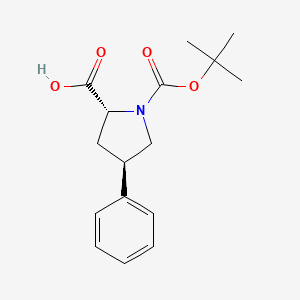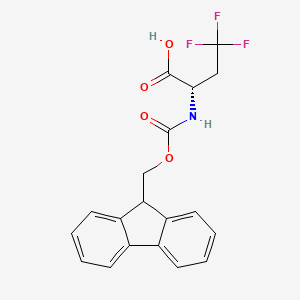
H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH is a peptide sequence that has gained significant attention in scientific research due to its potential therapeutic applications. This peptide sequence has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用機序
The mechanism of action of H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH is not fully understood. However, it has been shown to interact with various cellular components such as mitochondria and cell membranes. It has been suggested that the peptide induces apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production. It has also been suggested that the peptide interacts with cell membranes and alters their fluidity, leading to cell death.
Biochemical and Physiological Effects:
H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and have neuroprotective effects. In addition, it has antimicrobial properties and has been shown to inhibit the growth of various bacterial strains. However, the peptide also has limitations in terms of its stability and bioavailability, which can affect its efficacy in vivo.
実験室実験の利点と制限
H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH has advantages and limitations for lab experiments. One advantage is that it can be synthesized using various methods and can be easily modified to improve its stability and bioavailability. However, the peptide also has limitations in terms of its solubility and stability, which can affect its efficacy in vitro.
将来の方向性
There are several future directions for research on H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH. One direction is to further study its mechanism of action and identify its cellular targets. Another direction is to improve its stability and bioavailability to increase its efficacy in vivo. In addition, further research is needed to explore its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and antimicrobial therapy.
合成法
H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH is a synthetic peptide that can be synthesized using various methods such as solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is the most commonly used method for synthesizing this peptide sequence. In this method, the peptide is synthesized on a solid support using a stepwise process. The amino acids are added one by one to the growing peptide chain, and the protecting groups are removed after each addition to allow for the next amino acid to be added. The peptide is then cleaved from the solid support and purified.
科学的研究の応用
H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH has potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and antimicrobial therapy. This peptide has been studied extensively for its anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. It has also been studied for its neuroprotective effects and has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH has antimicrobial properties and has been studied for its potential use in treating bacterial infections.
特性
CAS番号 |
118720-30-2 |
|---|---|
製品名 |
H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH |
分子式 |
C93H156N26O19S2 |
分子量 |
2006.554 |
InChI |
InChI=1S/C93H156N26O19S2/c1-14-52(10)74(119-90(136)76(54(12)16-3)118-86(132)68(44-56-46-104-60-27-18-17-25-58(56)60)112-80(126)62(29-23-38-102-92(98)99)107-77(123)59(96)26-19-21-36-94)88(134)114-65(41-49(4)5)78(124)105-47-72(122)106-66(42-50(6)7)83(129)113-69(45-71(97)121)85(131)108-61(28-20-22-37-95)82(128)117-75(53(11)15-2)89(135)116-73(51(8)9)87(133)110-63(30-24-39-103-93(100)101)79(125)109-64(35-40-140-13)81(127)111-67(43-55-31-33-57(120)34-32-55)84(130)115-70(48-139)91(137)138/h17-18,25,27,31-34,46,49-54,59,61-70,73-76,104,120,139H,14-16,19-24,26,28-30,35-45,47-48,94-96H2,1-13H3,(H2,97,121)(H,105,124)(H,106,122)(H,107,123)(H,108,131)(H,109,125)(H,110,133)(H,111,127)(H,112,126)(H,113,129)(H,114,134)(H,115,130)(H,116,135)(H,117,128)(H,118,132)(H,119,136)(H,137,138)(H4,98,99,102)(H4,100,101,103)/t52-,53-,54-,59-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-,74-,75-,76-/m0/s1 |
InChIキー |
AXGLPGGMENFMSL-BGJWCWLXSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



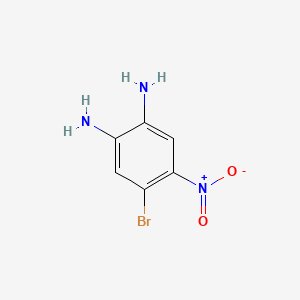
![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8R)-rel-](/img/structure/B599906.png)

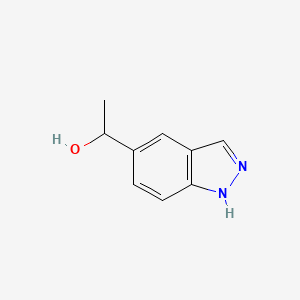

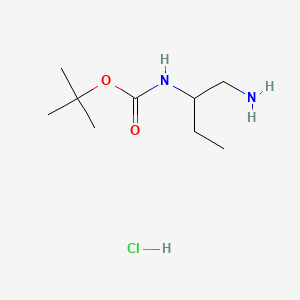
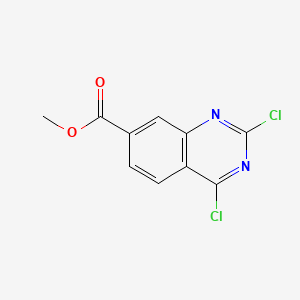
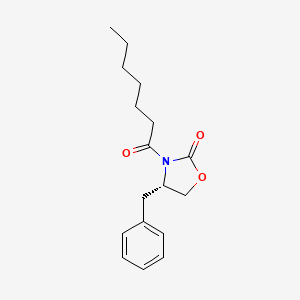
![Sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-2,5-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonate;copper](/img/structure/B599919.png)
![2-Pentenal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2E)-](/img/structure/B599923.png)

